N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide
Description
N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group, an oxolane ring, and a sulfonamide functional group
Properties
IUPAC Name |
N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11-13(6-9-18-11)19(16,17)15-10-14(7-3-8-14)12-4-2-5-12/h11-13,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYAORHSGZUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)S(=O)(=O)NCC2(CCC2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the oxolane ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a wide range of sulfonamide derivatives with different functional groups.
Scientific Research Applications
N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyclobutyl and oxolane rings provide structural rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical changes.
Comparison with Similar Compounds
Similar Compounds
N-[(1-cyclobutylcyclobutyl)methyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide: Shares a similar cyclobutyl group but differs in the presence of a pyridazine ring.
Sulfonimidates: Contain a sulfonamide group but differ in their overall structure and reactivity.
Uniqueness
N-[(1-cyclobutylcyclobutyl)methyl]-2-methyloxolane-3-sulfonamide is unique due to its combination of a cyclobutyl group, an oxolane ring, and a sulfonamide functional group. This combination imparts specific chemical and physical properties, making it distinct from other compounds with similar functional groups but different structural frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
